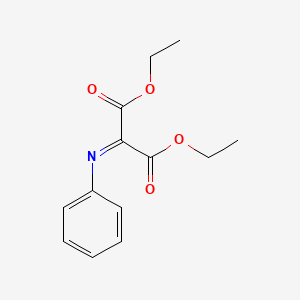
Diethyl (phenylimino)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (phenylimino)propanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (phenylimino)propanedioate can be synthesized through the reaction of diethyl propanedioate with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine intermediate, which is then stabilized by the ester groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the imine formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
Diethyl (phenylimino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Diethyl (phenylamino)propanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl (phenylimino)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines and esters.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl (phenylimino)propanedioate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar ester structure but lacks the imine group.
Diethyl acetamidomalonate: Contains an amide group instead of an imine.
Diethyl ketomalonate: Features a ketone group in place of the imine.
Uniqueness
Diethyl (phenylimino)propanedioate is unique due to the presence of both imine and ester functionalities, which provide a versatile platform for various chemical transformations and applications. The combination of these groups allows for unique reactivity patterns not observed in similar compounds.
特性
CAS番号 |
84636-53-3 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
diethyl 2-phenyliminopropanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
PCYOWOYOAGQPOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



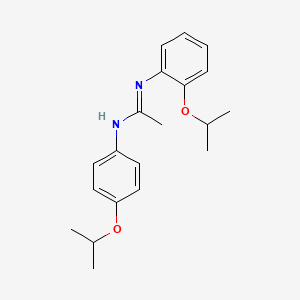
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
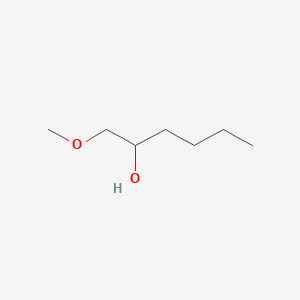
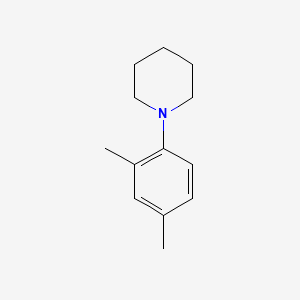
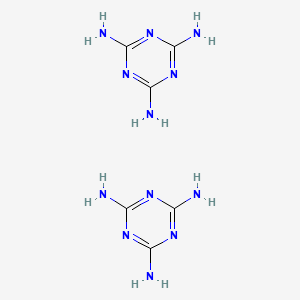
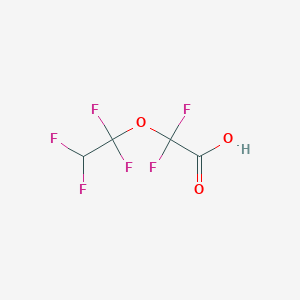
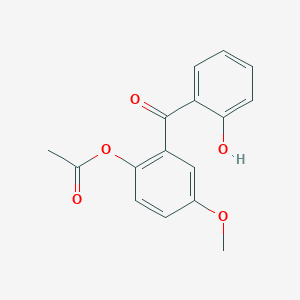
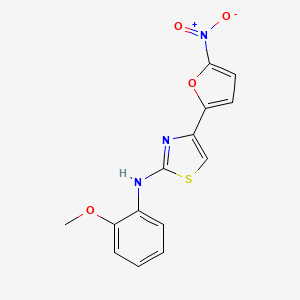
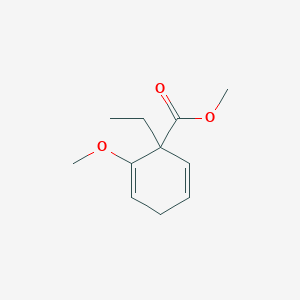
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
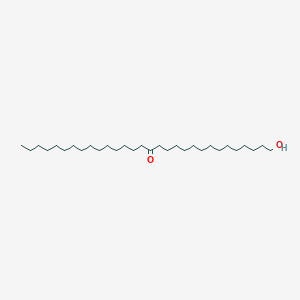
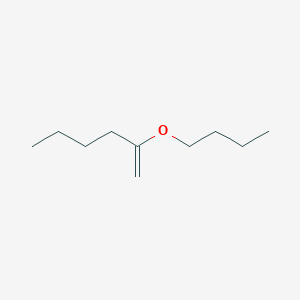
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
